molecular formula C18H16N2O2 B10998661 N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide

N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide

Cat. No.: B10998661
M. Wt: 292.3 g/mol
InChI Key: QJLKFKMHURSKGF-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular pathways and targets are still under investigation .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-19-16-10-6-5-9-14(16)17(15)21/h2-11H,12H2,1H3,(H,19,21)

InChI Key

QJLKFKMHURSKGF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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